molecular formula C9H7N3O5 B2967913 2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid CAS No. 1987310-26-8

2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid

Cat. No.: B2967913
CAS No.: 1987310-26-8
M. Wt: 237.171
InChI Key: ABZPWUAIFJPUFU-UHFFFAOYSA-N
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Description

“2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid” is a complex organic compound. It is a derivative of 5-Methylisoxazole-3-carboxylic acid, which is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .


Chemical Reactions Analysis

5-Methylisoxazole-3-carboxylic acid is known to be a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It is also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .

Scientific Research Applications

Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation

New bidentate auxiliaries derived from the isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, including 5-methylisoxazole-3-carboxamide (MICA), have been utilized for palladium-catalyzed C(sp(3))-H bond activation. This method facilitates selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The MICA directing group can be conveniently removed and recovered under very mild conditions, showcasing its utility in chemical synthesis processes (Pasunooti et al., 2015).

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives

Research has reported the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization process. Fe(II)-catalyzed isomerization leads to the formation of isoxazole-4-carboxylic esters and amides in good yields. This process also allows for the synthesis of oxazole-4-carboxylic acids under specific conditions, demonstrating the versatility of isoxazole compounds in synthesizing a variety of carboxylic acid derivatives (Serebryannikova et al., 2019).

Application in Multicomponent Reactions and Antibacterial Activity

A study explored the use of aminoazoles, including 3-amino-5-methylisoxazole, as an amine component in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions. This research highlighted novel features of these cyclocondensation reactions and evaluated the antibacterial activity of the synthesized heterocycles. Although some compounds exhibited a weak antimicrobial effect, they notably increased the biomass of certain Gram-positive strains, indicating potential applications in developing antibacterial agents (Murlykina et al., 2017).

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c1-4-2-5(12-17-4)7(13)11-9-10-6(3-16-9)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZPWUAIFJPUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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